Cas no 2171843-22-2 ({6-6-(trifluoromethyl)piperidin-3-ylpyridazin-3-yl}methanamine)

{6-6-(trifluoromethyl)piperidin-3-ylpyridazin-3-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- {6-6-(trifluoromethyl)piperidin-3-ylpyridazin-3-yl}methanamine
- 2171843-22-2
- EN300-1586777
- {6-[6-(trifluoromethyl)piperidin-3-yl]pyridazin-3-yl}methanamine
-
- インチ: 1S/C11H15F3N4/c12-11(13,14)10-4-1-7(6-16-10)9-3-2-8(5-15)17-18-9/h2-3,7,10,16H,1,4-6,15H2
- InChIKey: IDAABMRADUTTPP-UHFFFAOYSA-N
- SMILES: FC(C1CCC(C2=CC=C(CN)N=N2)CN1)(F)F
計算された属性
- 精确分子量: 260.12488098g/mol
- 同位素质量: 260.12488098g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 63.8Ų
{6-6-(trifluoromethyl)piperidin-3-ylpyridazin-3-yl}methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1586777-10000mg |
{6-[6-(trifluoromethyl)piperidin-3-yl]pyridazin-3-yl}methanamine |
2171843-22-2 | 10000mg |
$7065.0 | 2023-09-24 | ||
Enamine | EN300-1586777-250mg |
{6-[6-(trifluoromethyl)piperidin-3-yl]pyridazin-3-yl}methanamine |
2171843-22-2 | 250mg |
$1513.0 | 2023-09-24 | ||
Enamine | EN300-1586777-0.05g |
{6-[6-(trifluoromethyl)piperidin-3-yl]pyridazin-3-yl}methanamine |
2171843-22-2 | 0.05g |
$1381.0 | 2023-06-04 | ||
Enamine | EN300-1586777-0.25g |
{6-[6-(trifluoromethyl)piperidin-3-yl]pyridazin-3-yl}methanamine |
2171843-22-2 | 0.25g |
$1513.0 | 2023-06-04 | ||
Enamine | EN300-1586777-0.5g |
{6-[6-(trifluoromethyl)piperidin-3-yl]pyridazin-3-yl}methanamine |
2171843-22-2 | 0.5g |
$1577.0 | 2023-06-04 | ||
Enamine | EN300-1586777-100mg |
{6-[6-(trifluoromethyl)piperidin-3-yl]pyridazin-3-yl}methanamine |
2171843-22-2 | 100mg |
$1447.0 | 2023-09-24 | ||
Enamine | EN300-1586777-2500mg |
{6-[6-(trifluoromethyl)piperidin-3-yl]pyridazin-3-yl}methanamine |
2171843-22-2 | 2500mg |
$3220.0 | 2023-09-24 | ||
Enamine | EN300-1586777-50mg |
{6-[6-(trifluoromethyl)piperidin-3-yl]pyridazin-3-yl}methanamine |
2171843-22-2 | 50mg |
$1381.0 | 2023-09-24 | ||
Enamine | EN300-1586777-1000mg |
{6-[6-(trifluoromethyl)piperidin-3-yl]pyridazin-3-yl}methanamine |
2171843-22-2 | 1000mg |
$1643.0 | 2023-09-24 | ||
Enamine | EN300-1586777-5000mg |
{6-[6-(trifluoromethyl)piperidin-3-yl]pyridazin-3-yl}methanamine |
2171843-22-2 | 5000mg |
$4764.0 | 2023-09-24 |
{6-6-(trifluoromethyl)piperidin-3-ylpyridazin-3-yl}methanamine 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
{6-6-(trifluoromethyl)piperidin-3-ylpyridazin-3-yl}methanamineに関する追加情報
Introduction to {6-6-(trifluoromethyl)piperidin-3-ylpyridazin-3-yl}methanamine (CAS No. 2171843-22-2)
{6-6-(trifluoromethyl)piperidin-3-ylpyridazin-3-yl}methanamine (CAS No. 2171843-22-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
{6-6-(trifluoromethyl)piperidin-3-ylpyridazin-3-yl}methanamine is a complex organic molecule with a molecular formula of C15H17F3N4. The compound features a pyridazine ring fused with a piperidine ring, substituted with a trifluoromethyl group and an amino group. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the amino group provides opportunities for further functionalization and conjugation with other molecules.
The compound exhibits excellent solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various experimental protocols in both in vitro and in vivo studies. Additionally, its stability under physiological conditions ensures reliable performance in biological assays.
Synthesis Methods
The synthesis of {6-6-(trifluoromethyl)piperidin-3-ylpyridazin-3-yl}methanamine has been reported using several approaches, each with its own advantages and limitations. One common method involves the reaction of 6-(trifluoromethyl)piperidine with 3-chloropyridazine followed by reductive amination to introduce the amino group. This multi-step process requires careful control of reaction conditions to achieve high yields and purity.
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing this compound. For instance, catalytic hydrogenation techniques have been employed to reduce the formation of by-products and improve overall yield. Additionally, microwave-assisted synthesis has shown promise in reducing reaction times and enhancing product purity.
Biological Activities
{6-6-(trifluoromethyl)piperidin-3-ylpyridazin-3-yl}methanamine has demonstrated significant biological activities in various preclinical studies. One of its key applications is in the treatment of neurological disorders, particularly those involving neurotransmitter imbalances. The compound has been shown to modulate serotonin and dopamine receptors, which are crucial for maintaining normal brain function. In vitro studies have indicated that it can effectively inhibit monoamine oxidase (MAO) enzymes, thereby increasing the levels of neurotransmitters in the brain.
In addition to its neuroprotective effects, {6-6-(trifluoromethyl)piperidin-3-ylpyridazin-3-yl}methanamine has also shown promise as an anticancer agent. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. The compound's selective toxicity towards cancer cells, while sparing normal cells, makes it an attractive candidate for further development as an anticancer drug.
Clinical Trials and Future Prospects
The promising preclinical results of {6-6-(trifluoromethyl)piperidin-3-ylpyridazin-3-yl}methanamine have led to its advancement into early-stage clinical trials. These trials aim to evaluate the safety, tolerability, and efficacy of the compound in human subjects. Initial findings from phase I trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
Ongoing research is focused on optimizing the pharmacokinetic properties of the compound to enhance its bioavailability and reduce potential side effects. Additionally, efforts are being made to develop novel formulations that can improve patient compliance and therapeutic outcomes.
Conclusion
{6-6-(trifluoromethyl)piperidin-3-ylpyridazin-3-yl}methanamine (CAS No. 2171843-22-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent for neurological disorders and cancer. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for future innovations in drug discovery.
2171843-22-2 ({6-6-(trifluoromethyl)piperidin-3-ylpyridazin-3-yl}methanamine) Related Products
- 1378680-67-1(5-Bromo-4,4-dimethylpent-1-yne)
- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)
- 946199-25-3(2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide)
- 1517500-36-5(3-(3-fluoro-2-methoxyphenyl)-3-methylbutanoic acid)
- 1804458-64-7(2-Bromo-4-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 2089314-91-8(4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)
- 91420-23-4(5-chloro-2-methyl-3-Pyridinol)
- 53826-12-3((Perfluorohexyl)acetic Acid)
- 13220-17-2(1-Methyl-3-pyrrolidinyl Benzoate)
- 2229282-00-0(1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)




